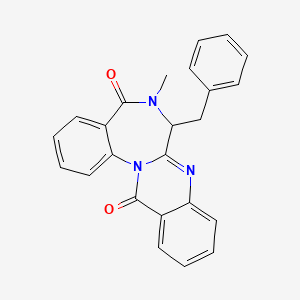

Benzomalvin A

Description

Benzomalvin A is a fungal benzodiazepine alkaloid first isolated from Penicillium species . It is biosynthesized by a three-gene nonribosomal peptide synthetase (NRPS) cluster (benX, benY, benZ) in Aspergillus terreus . Structurally, it features a benzodiazepine core formed by two anthranilate (Anth) residues and one N-methylphenylalanine (NmPhe) residue, cyclized into an 11-member macrocycle . Key modifications include N-methylation by the methyltransferase BenX, which contributes to conformational rigidity and atropisomerism (this compound and D) .

Properties

IUPAC Name |

7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWUABJYAOCACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935599 | |

| Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157047-96-6 | |

| Record name | Benzomalvin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biosynthetic Preparation of Benzomalvin A

Fungal Biosynthesis via Nonribosomal Peptide Synthetase (NRPS) Clusters

This compound is naturally produced by Penicillium and Aspergillus species through a biosynthetic pathway orchestrated by a three-gene NRPS cluster (benZ, benY, and benX). The core scaffold arises from the condensation of two anthranilic acid (Anth) molecules and one N-methylphenylalanine (NmPhe) residue. Key enzymatic steps include:

Adenylation and Thiolation :

Peptide Bond Formation :

Macrocyclization and Transannulation :

Table 1: Biosynthetic Gene Cluster Functions in this compound Production

| Gene | Domain | Function | Substrate Specificity |

|---|---|---|---|

| benZ | A1 | Anthranilic acid activation | Anthranilic acid |

| benZ | C1 | Peptide bond formation | Anth-Anth |

| benZ | A2 | N-methylphenylalanine activation | NmPhe |

| benY | CT | Macrocyclization | Tripeptide intermediate |

This pathway contrasts with asperlicin biosynthesis, where non-enzymatic transannulation produces regioisomers, underscoring the enzymatic precision in this compound synthesis.

Total Chemical Synthesis of (−)-Benzomalvin A

Retrosynthetic Strategy

The first enantioselective total synthesis of (−)-Benzomalvin A, reported by Sugimori et al. (1997), employed intramolecular aza-Wittig reactions to construct the 6- and 7-membered rings. The retrosynthesis dissected the molecule into two key fragments:

- Quinazolin-4(3H)-one moiety (Fragment A)

- 1,4-Benzodiazepin-5-one moiety (Fragment B)

Synthetic Sequence and Optimization

Step 1: Synthesis of Fragment A

- Starting Material : Methyl 2-aminobenzoate

- Reaction : Treatment with triphosgene and N-methylaniline yielded the quinazolinone core via cyclocondensation.

Step 2: Synthesis of Fragment B

- Phosphazene Formation : Reacting 2-azidobenzaldehyde with triphenylphosphine generated a phosphazene intermediate.

- Aza-Wittig Cyclization : Intramolecular reaction with a β-amino ester produced the benzodiazepinone ring.

Step 3: Fragment Coupling and Final Cyclization

- Stille Coupling : Fragments A and B were joined using palladium catalysis.

- Second Aza-Wittig Reaction : Cyclization formed the fused tetracyclic system, achieving an overall yield of 15% over 12 steps.

Table 2: Key Reaction Conditions in Total Synthesis

| Step | Reaction Type | Reagents/Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclocondensation | Triphosgene, N-methylaniline | 0°C → rt | 78 |

| 2 | Aza-Wittig Cyclization | PPh3, Toluene | Reflux | 65 |

| 3 | Stille Coupling | Pd(PPh3)4 | 80°C | 82 |

| 4 | Macrocyclization | CuI, Cs2CO3 | 110°C | 73 |

Analytical Validation of Synthetic this compound

Structural Elucidation Techniques

2D NMR Spectroscopy :

Single-Crystal XRD :

Comparative Analysis of Preparation Methods

Biosynthesis vs. Chemical Synthesis

| Parameter | Biosynthesis | Chemical Synthesis |

|---|---|---|

| Yield | Not quantified (fermentation-dependent) | 15% overall (12 steps) |

| Enantiomeric Control | Natural (−)-enantiomer exclusive | >99.7% ee achieved |

| Scalability | Limited by fungal growth rates | Gram-scale demonstrated |

| Structural Complexity | Enzymatic regioselectivity advantageous | Requires multistep purification |

Implications for Medicinal Chemistry

The synthetic accessibility of this compound has enabled structure-activity relationship (SAR) studies, particularly modifications at C-3 and C-5 positions to enhance NK1 receptor affinity. Recent efforts focus on hybrid strategies combining biosynthetic precursors with synthetic late-stage diversification.

Chemical Reactions Analysis

Key Reaction Steps

| Step | Reaction Type | Conditions | Outcome | Yield/EE |

|---|---|---|---|---|

| 1 | Anthranilic acid derivatization | L-Phenylalanine coupling | Formation of chiral precursor with stereochemical control | Not reported |

| 2 | Intramolecular aza-Wittig | Triphenylphosphine, THF, 60°C | Cyclization to form 7-membered benzodiazepin-5-one ring | 78% |

| 3 | Second aza-Wittig cyclization | Same as above | Construction of 6-membered quinazolin-4(3H)-one moiety | 85% |

| 4 | Final purification | HPLC with cellulose-based stationary phase | Enantiomeric excess >99.7% confirmed | >99.7% EE |

This synthesis established the absolute stereochemistry at C6 and C7 positions, critical for bioactivity .

Biosynthetic Pathway

| Stage | Process | Enzymes/Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Linear tripeptide assembly | BenY and BenZ NRPS modules | Anth-NmPhe-Anth tethered to NRPS |

| 2 | Macrocyclization | Terminal condensation domain (BenY-C) | 11-membered macrocycle (2 ) |

| 3 | Transannulation | Non-enzymatic | Benzodiazepine ring formation (A/D) |

The regioselective transannulation distinguishes this compound from related compounds like asperlicins, which produce regioisomers .

Derivatization to Benzomalvin B

(−)-Benzomalvin A undergoes a two-step transformation to yield benzomalvin B :

-

Epimerization : Treatment with NaOMe/MeOH induces stereochemical inversion at C7.

-

Oxidation : DDQ-mediated oxidation forms the conjugated enone system.

Reaction Parameters

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Quinazolinone precursor | CuI, 1,10-phenanthroline | DMF, 110°C, 24h | Sclerotigenin analogue | 68% |

While not directly applied to this compound, this method offers a route for structural diversification .

Stability and Degradation

This compound shows sensitivity to:

Scientific Research Applications

Benzomalvin A has several scientific research applications:

Chemistry: Used as a model compound for studying benzodiazepine-fused quinazolinones.

Biology: Investigated for its inhibitory activity against substance P at neurokinin receptors.

Medicine: Potential therapeutic applications due to its neurokinin receptor antagonist properties.

Industry: Potential use in developing new pharmaceuticals targeting neurokinin receptors.

Mechanism of Action

Benzomalvin A acts as a potent antagonist of neurokinin receptors. It inhibits substance P with Ki values of 12, 42, and 43 μM at the guinea pig, rat, and human neurokinin NK1 receptors, respectively . The compound binds to the neurokinin receptor, blocking the action of substance P, which is involved in pain transmission and inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzomalvin A with Analogues

Key Insights :

- This compound’s regioselectivity arises from BenY-CT, a putative benzodiazepine synthase, whereas asperlicins rely on spontaneous transannulation .

- N-methylation in this compound stabilizes atropisomers and prevents undesired regioisomers .

Pharmacological Profiles

Table 3: Activity Comparison of Benzomalvin Derivatives

Notable Findings:

Biological Activity

Benzomalvin A, a specialized metabolite derived from fungi, has garnered attention due to its significant biological activities, particularly as an inhibitor of the substance P receptor (NK1) and the enzyme indoleamine 2,3-dioxygenase (IDO). This article delves into the biosynthesis, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is classified as a benzodiazepine and is primarily produced by certain fungal species, notably Penicillium and Aspergillus species. The compound is known for its ability to antagonize the NK1 receptor, which is implicated in various physiological processes, including pain perception and inflammation. Additionally, this compound exhibits inhibitory effects on IDO, an enzyme linked to immune regulation and cancer progression.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves a nonribosomal peptide synthetase (NRPS) gene cluster comprising three key genes: benX, benY, and benZ. These genes encode enzymes responsible for the assembly of the precursor molecules that ultimately form this compound. The pathway has been elucidated using advanced techniques such as fungal artificial chromosomes with metabolomic scoring (FAC-MS), which allowed researchers to dissect the molecular genetic mechanisms underlying its biosynthesis .

Inhibition of Substance P Receptor

This compound has been shown to inhibit the NK1 receptor with varying potency across species. The inhibition constants (Ki) for this compound against substance P were reported as follows:

- Guinea Pig: Ki = 12 nM

- Rat: Ki = 42 nM

- Human: Ki = 43 nM

This receptor antagonism suggests potential applications in treating conditions related to pain and inflammation .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound also acts as an inhibitor of IDO, with studies indicating a dose-dependent inhibition. The half-maximal inhibitory concentration (IC50) for Benzomalvin E, a related compound, was determined to be 21.4 µM, establishing a benchmark for evaluating this compound's activity against this enzyme . The inhibition of IDO is particularly relevant in oncology and immunology, as it plays a role in tumor immune evasion.

Data Summary

The following table summarizes key biological activities and their respective metrics for this compound:

| Activity | Target | Measurement Type | Value |

|---|---|---|---|

| NK1 Receptor Inhibition | Guinea Pig | Ki | 12 nM |

| NK1 Receptor Inhibition | Rat | Ki | 42 nM |

| NK1 Receptor Inhibition | Human | Ki | 43 nM |

| IDO Inhibition | Human | IC50 | 21.4 µM |

Case Studies

Case Study 1: Therapeutic Potential in Pain Management

A study evaluated the efficacy of this compound in models of acute pain. The results indicated significant reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Cancer Immunotherapy

Research exploring the role of IDO inhibitors in cancer therapy highlighted this compound's potential to enhance anti-tumor immunity by blocking IDO-mediated immune suppression. This positions this compound as a candidate for combination therapies in oncological settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.